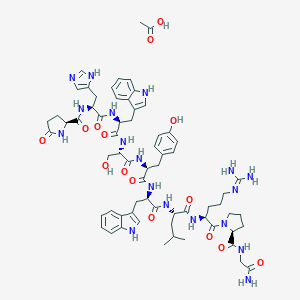

H-Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2.CH3CO2H

Beschreibung

Eigenschaften

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H82N18O13.C2H4O2/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44;1-2(3)4/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69);1H3,(H,3,4)/t44-,45-,46-,47-,48+,49-,50-,51-,52-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPONSCISKROOD-OYLNGHKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H86N18O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301033427 | |

| Record name | Luteinizing hormone-releasing factor (swine), 6-D-tryptophan-, acetate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301033427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140194-24-7 | |

| Record name | Triptorelin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140194247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luteinizing hormone-releasing factor (swine), 6-D-tryptophan-, acetate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301033427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2 acetate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Triptorelin Acetate

This guide provides a comprehensive technical overview of the in vitro mechanism of action of triptorelin acetate, a synthetic analog of gonadotropin-releasing hormone (GnRH). Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, signaling cascades, and cellular responses elicited by triptorelin in relevant in vitro models. The content is structured to provide not only a theoretical understanding but also practical, field-proven insights and detailed experimental protocols.

Introduction: Triptorelin Acetate as a Potent GnRH Agonist

Triptorelin acetate is a decapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH). Its structure, (pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2), incorporates a D-tryptophan at position 6, which confers a higher binding affinity for the GnRH receptor and increased resistance to enzymatic degradation compared to native GnRH. These properties make triptorelin a "super-agonist" with a more potent and prolonged action.

In vitro, triptorelin's mechanism of action is primarily centered on its interaction with the GnRH receptor (GnRHR) on pituitary gonadotroph cells. This interaction triggers a cascade of intracellular events that initially stimulate and subsequently suppress the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This biphasic response is fundamental to its therapeutic applications and is a key focus of in vitro investigation.

Molecular Interaction with the GnRH Receptor

The initial and most critical event in triptorelin's action is its binding to the GnRH receptor, a member of the G-protein coupled receptor (GPCR) family.

Binding Affinity and Kinetics

Triptorelin exhibits a significantly higher binding affinity for the GnRH receptor than endogenous GnRH. This is attributed to the D-Trp6 substitution, which enhances the stability of the peptide and its interaction with the receptor. In vitro studies using radioligand binding assays have quantified this interaction. For instance, displacement experiments with 125I-triptorelin can be used to determine the binding affinity (Kd) of triptorelin and other GnRH analogs.

| Ligand | Binding Affinity (Kd/Ki) | Cell Line | Reference |

| Triptorelin | ~0.06 nM (Ki) | CHO cells expressing hGnRHR | |

| Endogenous GnRH | ~13 nM (Ki) | CHO cells expressing hGnRHR | |

| Triptorelin | ~2.6 x 10-8 M (Kd) | LNCaP cells |

This table summarizes representative binding affinity data for triptorelin compared to endogenous GnRH.

Receptor Activation and Conformational Change

Upon binding, triptorelin induces a conformational change in the GnRH receptor, which facilitates its coupling to intracellular G-proteins, primarily of the Gq/11 family. This activation is the trigger for the downstream signaling cascade.

Intracellular Signaling Pathways

The activation of the GnRH receptor by triptorelin initiates a well-defined signaling cascade within the pituitary gonadotroph.

The Gq/11-PLC-IP3/DAG Pathway

The primary signaling pathway activated by the triptorelin-bound GnRH receptor is the Gq/11 protein pathway.

-

G-protein Activation: The activated GnRH receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase Cβ (PLCβ).

-

Second Messenger Generation: PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization and PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). Both the increased intracellular Ca2+ and DAG cooperatively activate protein kinase C (PKC).

Mitogen-Activated Protein Kinase (MAPK) Pathway

Downstream of PKC activation, triptorelin stimulates the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) 1/2 pathway. This pathway is crucial for mediating the effects of triptorelin on gene expression and cell proliferation.

Diagram: Triptorelin Acetate Signaling Pathway

Caption: Triptorelin acetate binds to the GnRH receptor, activating the Gq/11-PLC pathway.

Cellular Responses to Triptorelin Acetate In Vitro

The signaling cascade initiated by triptorelin leads to a biphasic cellular response in pituitary gonadotrophs, which can be meticulously studied in vitro.

Initial Stimulation (Flare-Up Effect)

Upon initial exposure, triptorelin acts as a potent agonist, stimulating the synthesis and secretion of LH and FSH. This "flare-up" effect is a direct consequence of the activation of the signaling pathways described above, leading to the rapid release of pre-synthesized gonadotropins. This phase can be observed in vitro within minutes to hours of triptorelin application.

Desensitization and Downregulation

Continuous or prolonged exposure to triptorelin leads to a paradoxical suppression of gonadotropin secretion. This is due to two main processes:

-

Receptor Desensitization: The GnRH receptor becomes uncoupled from its G-protein signaling machinery, often through phosphorylation by G-protein-coupled receptor kinases (GRKs) and subsequent binding of arrestins.

-

Receptor Downregulation: The number of GnRH receptors on the cell surface is reduced through internalization and subsequent degradation.

This sustained suppression results in a state of "medical castration" at the cellular level, effectively shutting down the production of LH and FSH.

Anti-proliferative Effects

In certain cancer cell lines that express GnRH receptors, such as the LNCaP prostate cancer cell line, triptorelin has been shown to have direct anti-proliferative effects. These effects can be dose-dependent, with high concentrations leading to growth inhibition.

In Vitro Experimental Protocols

To investigate the mechanism of action of triptorelin acetate, a variety of in vitro assays are employed. The following are detailed protocols for key experiments.

Cell Culture of Pituitary Gonadotroph Cell Lines

Recommended Cell Lines:

-

LβT2 cells: A mouse pituitary gonadotrope cell line that expresses the GnRH receptor and synthesizes and secretes LH. This is a well-established model for studying GnRH signaling.

-

αT3-1 cells: A mouse pituitary cell line representing an earlier stage of gonadotrope development. It expresses the GnRH receptor but does not produce LHβ.

Protocol for LβT2 Cell Culture:

-

Medium: High Glucose DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing:

-

Aspirate the medium and wash the cells with sterile PBS.

-

Add Accutase or a similar gentle cell dissociation reagent and incubate for 3-5 minutes at 37°C.

-

Neutralize with culture medium and gently pipette to create a single-cell suspension.

-

Centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and plate at the desired density.

-

GnRH Receptor Binding Assay

This assay measures the ability of triptorelin to bind to the GnRH receptor.

Protocol:

-

Cell Preparation: Culture LβT2 cells to 80-90% confluency in 24-well plates.

-

Assay Buffer: Binding buffer (e.g., Tris-HCl with MgCl2 and BSA).

-

Radioligand: 125I-labeled triptorelin or another suitable GnRH agonist.

-

Procedure:

-

Wash cells with ice-cold PBS.

-

Add binding buffer containing a fixed concentration of the radioligand and varying concentrations of unlabeled triptorelin (for competition binding).

-

Incubate for 2-3 hours at 4°C with gentle agitation.

-

Wash the cells rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Lyse the cells and measure the radioactivity using a gamma counter.

-

-

Data Analysis: Plot the percentage of specific binding against the log concentration of unlabeled triptorelin. Calculate the IC50 and subsequently the Ki value.

In Vitro Hormone Secretion Assay (LH and FSH)

This assay quantifies the amount of LH and FSH released from pituitary cells in response to triptorelin.

Protocol:

-

Cell Plating: Seed LβT2 cells in 24-well plates and allow them to adhere for 24-48 hours.

-

Starvation: Replace the culture medium with serum-free medium for 2-4 hours before the experiment.

-

Stimulation:

-

For acute stimulation (flare-up): Treat cells with varying concentrations of triptorelin for 1-4 hours.

-

For downregulation: Pre-treat cells with a high concentration of triptorelin for 24-48 hours, then stimulate with a lower dose of triptorelin or another secretagogue.

-

-

Sample Collection: Collect the supernatant (culture medium) at the end of the incubation period.

-

Quantification: Measure the concentration of LH and FSH in the supernatant using commercially available ELISA kits.

-

Data Normalization: Normalize the hormone concentration to the total protein content of the cells in each well.

Cell Proliferation Assay

This assay assesses the effect of triptorelin on the growth of cancer cell lines.

Recommended Cell Lines:

-

LNCaP: Androgen-sensitive human prostate adenocarcinoma cells.

-

PC3: Androgen-insensitive human prostate cancer cells (often used as a negative control).

Protocol (using MTT assay):

-

Cell Seeding: Plate LNCaP or PC3 cells in 96-well plates at a low density and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of triptorelin. Include a vehicle control.

-

Incubation: Incubate the cells for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis of MAPK Activation

This technique detects the phosphorylation and therefore activation of key signaling proteins like ERK1/2.

Protocol:

-

Cell Treatment: Culture LβT2 cells and treat with triptorelin for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.

-

Densitometry: Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.

Diagram: Experimental Workflow for Triptorelin In Vitro Analysis

Caption: A typical workflow for the in vitro characterization of triptorelin acetate.

Conclusion

The in vitro mechanism of action of triptorelin acetate is a well-characterized process that begins with high-affinity binding to the GnRH receptor and culminates in a biphasic response of gonadotropin secretion. The initial agonistic activity is followed by profound and sustained suppression through receptor desensitization and downregulation. The experimental protocols detailed in this guide provide a robust framework for researchers to meticulously investigate and quantify these effects in a laboratory setting. A thorough understanding of these in vitro mechanisms is essential for the continued development and application of GnRH analogs in various therapeutic areas.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Triptorelin Pamoate?

-

Morgan, K., et al. (2012). Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent. Journal of Molecular Biochemistry, 1(2), 85-98. Retrieved from [Link]

-

Morgan, K., et al. (2012). Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent. ResearchGate. Retrieved from [Link]

-

de Jong, L. A., et al. (2017). Characterization of 12 GnRH peptide agonists – a kinetic perspective. British Journal of Pharmacology, 174(14), 2344-2357. Retrieved from [Link]

- Patsnap Synapse. (2024, July 17). What is the mechanism of Triptorelin acetate?

-

Morgan, K., et al. (2012). Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent. PubMed. Retrieved from [Link]

-

Peptide Sciences. (n.d.). Buy Triptorelin (GnRH) 2mg | 99% Purity (USA Made). Retrieved from [Link]

-

Dogliotti, L., et al. (1996). Effects of triptorelin, a gonadotropin-releasing hormone agonist, on the human prostatic cell lines PC3 and LNCaP. Journal of Andrology, 17(5), 555-562. Retrieved from [Link]

-

Wikipedia. (n.d.). Triptorelin. Retrieved from [Link]

-

Schally, A. V., et al. (1972). Stimulation of FSH and LH Release in Vitro by Natural and Synthetic LH and FSH Releasing Hormone. Endocrinology, 90(6), 1561-1567. Retrieved from [Link]

-

Di Niccolo, F., et al. (2012). GnRH and GnRH receptors in the pathophysiology of the human female reproductive system. Human Reproduction Update, 18(5), 580-597. Retrieved from [Link]

-

Krsmanovic, L. Z., et al. (2000). Gonadotropin-Releasing Hormone (GnRH) Receptor Expression and Membrane Signaling in Early Embryonic GnRH Neurons: Role in Pulsatile Neurosecretion. Endocrinology, 141(3), 1175-1182. Retrieved from [Link]

-

McArdle, C. A., et al. (2016). Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network. Frontiers in Endocrinology, 7, 180. Retrieved from [Link]

-

Grundker, C., et al. (2002). Gonadotropin-releasing hormone (GnRH) agonist triptorelin inhibits estradiol-induced serum response element (SRE) activation and c-fos expression in human endometrial, ovarian and breast cancer cells. European Journal of Endocrinology, 146(1), 103-111. Retrieved from [Link]

-

Ulloa-Aguirre, A., et al. (2018). Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding. Frontiers in Endocrinology, 9, 238. Retrieved from [Link]

-

Kim, H. H. (2007). Regulation of gonadotropin-releasing hormone gene expression. Seminars in Reproductive Medicine, 25(5), 313-325. Retrieved from [Link]

-

Elias, K. A., et al. (1990). Detailed in Vitro Characterization of the Basal Follicle-Stimulating Hormone and Luteinizing Hormone Secretion Rates during the Rat Four-Day Estrous Cycle. Endocrinology, 126(5), 2561-2568. Retrieved from [Link]

-

ResearchGate. (n.d.). GnRH agonist protocols. Retrieved from [Link]

-

Lee, B. H., et al. (2024). Effectiveness of the triptorelin stimulation test compared with the classic gonadotropin-releasing hormone stimulation test in diagnosing central precocious puberty in girls. Annals of Pediatric Endocrinology & Metabolism, 29(2), 115-121. Retrieved from [Link]

-

Grøndahl, M. L., et al. (2010). Differential gene expression in human granulosa cells from recombinant FSH versus human menopausal gonadotropin ovarian stimulation protocols. Reproductive Biology and Endocrinology, 8, 23. Retrieved from [Link]

-

ResearchGate. (n.d.). Genetic Profiling of aT3-1 and LbT2 Cell Lines. Retrieved from [Link]

-

Wierman, M. E., et al. (2000). Regulation of gonadotropin-releasing hormone gene expression. Current Opinion in Endocrinology & Diabetes, 7(3), 153-159. Retrieved from [Link]

-

Ruf-Zamojski, F., et al. (2018). Cytogenetic, Genomic, and Functional Characterization of Pituitary Gonadotrope Cell Lines. Endocrinology, 159(5), 2175-2187. Retrieved from [Link]

-

Clayton, R. N. (1982). Receptor-Binding Affinity of Gonadotropin-Releasing Hormone Analogs: Analysis by Radioligand-Receptor Assay. Endocrinology, 110(1), 152-159. Retrieved from [Link]

-

Simoni, M., & Casarini, L. (2014). Impact of gene polymorphisms of gonadotropins and their receptors on human reproductive success. Journal of Endocrinological Investigation, 37(10), 919-931. Retrieved from [Link]

- Li, Y., et al. (2024). Gonadotropin-Releasing Hormone (GnRH)

A-Z Guide to the Synthesis and Purification of Triptorelin (H-Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH₂)

This comprehensive technical guide provides an in-depth exploration of the chemical synthesis and purification of Triptorelin, a potent synthetic agonist of gonadotropin-releasing hormone (GnRH). Designed for researchers, chemists, and professionals in drug development, this document outlines the critical steps from solid-phase synthesis to high-purity final product, emphasizing the scientific rationale behind each procedural choice.

Introduction to Triptorelin

Triptorelin is a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH₂. Structurally, it is an analog of natural GnRH, modified by the substitution of D-Tryptophan at the sixth position. This change confers enhanced biological activity and a longer plasma half-life, making it a powerful therapeutic agent. Triptorelin is primarily used in the treatment of hormone-responsive cancers such as prostate cancer, as well as in managing conditions like endometriosis and central precocious puberty.[1][2]

The synthesis of a pharmaceutical-grade peptide like Triptorelin demands exacting standards of purity and precise characterization to ensure safety and efficacy. This guide details a robust methodology based on the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy.

Strategic Overview: The Fmoc Solid-Phase Approach

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide production, allowing for the efficient, stepwise assembly of amino acids on an insoluble polymer support.[3][4] The Fmoc/tBu strategy is preferred for its use of milder cleavage conditions compared to older Boc/Bzl chemistry, which is particularly beneficial for complex peptides like Triptorelin.[4]

The overall workflow can be visualized as follows:

Caption: The iterative workflow of the Solid-Phase Peptide Synthesis (SPPS) cycle.

Experimental Protocol: Single Coupling Cycle (Example)

-

Swell the Resin: Swell the Rink Amide resin in Dimethylformamide (DMF) for at least 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once. This removes the Fmoc group, exposing the free amine. [5]3. Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the fulvene-piperidine adduct.

-

Amino Acid Activation: In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents), HBTU/HOBt (3-5 eq.), and DIPEA (6-10 eq.) in DMF.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitoring: Perform a qualitative Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. [6]If the test is positive, the coupling step can be repeated.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Repeat: Return to Step 2 for the next amino acid in the sequence.

N-terminal Pyroglutamic Acid (pGlu) Formation

The N-terminal pyroglutamic acid is a cyclic lactam. It is typically formed from an N-terminal Glutamine (Gln) residue. After coupling the final amino acid (Fmoc-Gln(Trt)-OH) and removing the Fmoc group, the cyclization can occur spontaneously, often accelerated during the acidic cleavage step. [7][8][9][10]This process enhances the peptide's stability against aminopeptidases. [8]

Cleavage and Global Deprotection

Once the full peptide sequence is assembled, it must be cleaved from the solid support, and all side-chain protecting groups must be removed simultaneously. This is achieved using a strong acid cocktail.

The Challenge: The cleavage process generates highly reactive carbocations (e.g., from tBu, Pbf, and Trt groups) that can re-attach to or modify sensitive amino acid residues, particularly Tryptophan. To prevent this, a carefully formulated "cocktail" containing scavengers is essential. [11][12][13]

| Component | Typical % (v/v) | Role & Rationale |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 85-92.5% | The strong acid that cleaves the peptide from the resin and removes all side-chain protecting groups. [12] |

| Triisopropylsilane (TIS) | 2.5-5% | A carbocation scavenger, particularly effective in protecting Tryptophan residues from alkylation. [13] |

| Water (H₂O) | 2.5-5% | Scavenger for tert-butyl cations generated from tBu-based protecting groups. [12] |

| 1,2-Ethanedithiol (EDT) or DODT | 2.5% | A thiol-based scavenger that helps protect Tryptophan and prevents side reactions. It is particularly useful for cleaving peptides containing Arg(Pbf). [14]|

Experimental Protocol: Cleavage

-

Wash the final peptide-resin with Dichloromethane (DCM) and dry it thoroughly under vacuum.

-

Prepare the cleavage cocktail (e.g., TFA/TIS/H₂O/EDT 92.5:2.5:2.5:2.5) and cool it on an ice bath.

-

Add the cold cleavage cocktail to the resin (approx. 10 mL per gram of resin).

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Wash the resin twice more with a small volume of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

-

Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

-

Dry the crude peptide pellet under vacuum.

Purification by Preparative RP-HPLC

The crude product is a mixture of the target peptide and various deletion sequences, capped sequences, and products of side reactions. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying peptides to the high degree required for pharmaceutical use. [3][15][16] Principle: RP-HPLC separates molecules based on their hydrophobicity. Peptides are bound to a non-polar stationary phase (e.g., C18 silica) and eluted by a gradient of increasing organic solvent concentration.

| Parameter | Typical Value/Condition | Rationale |

| Column | C18 silica, wide-pore (300 Å), 5-10 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for peptides. Wide pores are necessary to accommodate the peptide structure. |

| Mobile Phase A | 0.1% TFA in ultrapure water | The aqueous phase. TFA acts as an ion-pairing agent, improving peak shape and resolution. [3] |

| Mobile Phase B | 0.1% TFA in Acetonitrile | The organic phase used to elute the peptide from the column. |

| Gradient | Linear gradient, e.g., 15% to 35% B over 40-60 minutes | A gradually increasing concentration of acetonitrile allows for the separation of closely related impurities from the main product peak. [17][18] |

| Detection | UV absorbance at 220 nm and 280 nm | 220 nm detects the peptide backbone. 280 nm is specific for aromatic residues (Trp, Tyr), which are abundant in Triptorelin. |

Experimental Protocol: Purification

-

Dissolve the crude, dried peptide in a minimal amount of Mobile Phase A, potentially with a small amount of acetic acid or acetonitrile to aid solubility.

-

Filter the solution through a 0.45 µm filter to remove particulates.

-

Inject the sample onto the equilibrated preparative RP-HPLC system.

-

Run the separation using the defined gradient.

-

Collect fractions corresponding to the main product peak, which is identified by its retention time.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the fractions that meet the required purity specification (typically >99.5%).

Characterization and Quality Control

Rigorous analytical methods are required to confirm the identity, purity, and quantity of the final peptide product. This is a critical step for regulatory compliance and ensuring product quality. [19][20][21]

Caption: Key analytical techniques for the quality control of synthetic Triptorelin.

-

Analytical RP-HPLC: Used to determine the final purity of the peptide. A sharp, single peak indicates high purity. Recent methods have been developed specifically for detecting impurities in Triptorelin. [22]* Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive test for identity. [19][21][23]The observed molecular weight must match the calculated theoretical mass of Triptorelin (1311.45 g/mol ).

-

Amino Acid Analysis (AAA): This quantitative method confirms that the relative ratios of the constituent amino acids in the final product are correct, verifying the sequence composition.

Final Product Preparation

The final step is to convert the purified peptide solution into a stable, solid form.

-

Salt Exchange (Optional): If needed, the trifluoroacetate salt resulting from the HPLC mobile phase can be exchanged for a more pharmaceutically acceptable salt, such as acetate, using ion-exchange chromatography. [15][24]* Lyophilization: The pooled, pure fractions are freeze-dried to remove the water and acetonitrile, yielding a stable, fluffy white powder ready for storage and formulation.

References

-

Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. ACS Publications. Available from: [Link]

-

Mastering Peptide Synthesis: A Comprehensive Guide to Rink Amide AM Resin for C-Terminal Peptide Amides. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Characterization of Synthetic Peptide Drug and Impurities using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography/Mass Spectrometry (LC/MS). LabRulez LCMS. Available from: [Link]

-

Rink Amide Resin, MBHA Resin. Applied Polytech. Available from: [Link]

-

Pyroglutamic Acid Peptides. Thieme Chemistry. Available from: [Link]

-

Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin. Aapptec Peptides. Available from: [Link]

- Method of purifying triptorelin. Google Patents.

-

Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Pharmaceutical Technology. Available from: [Link]

-

What is the best procedure to follow for synthesizing a C-terminal amidated peptide?. ResearchGate. Available from: [Link]

-

Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases. EurekAlert!. Available from: [Link]

-

Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. PubMed. Available from: [Link]

-

C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. PubMed. Available from: [Link]

-

N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. National Institutes of Health (NIH). Available from: [Link]

-

Cleavage Cocktails; Reagent B. Aapptec Peptides. Available from: [Link]

-

Characterization of Synthetic Peptides by Mass Spectrometry. ResearchGate. Available from: [Link]

-

A kind of purification method of triptorelin. Patsnap. Available from: [Link]

-

Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Available from: [Link]

-

Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available from: [Link]

-

Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side chain of glutamine at the N-terminal position. ResearchGate. Available from: [Link]

-

Cleavage Cocktail Selection. CDN. Available from: [Link]

- Purification method of triptorelin acetate. Google Patents.

-

Detecting Impurities in Cancer-Treating Hormones Using HPLC. LCGC International. Available from: [Link]

-

Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. National Institutes of Health (NIH). Available from: [Link]

-

Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R). Aapptec. Available from: [Link]

- Cleavage of synthetic peptides. Google Patents.

- Triptorelin and solid-phase synthesis preparation method thereof. Google Patents.

- Method for synthesizing triptorelin from solid phase polypeptide. Google Patents.

- Process for the Preparation of Triptorelin. Google Patents.

- METHOD FOR OBTAINING TREPEPTIDE OF GENERAL FORMULA (I) HPyr-His-TrpOH, APPLIED AS INTERMEDIATE COMPOUND (1-3 FRAGMENT) IN SYNTHESIS OF SYNTHETIC AGONISTS OF GONADOTROPIN-RELEASING-HORMONE (LH-RH), BY METHOD OF LIQUID-PHASE PEPTIDE SYNTHESIS WITHOUT PLACING AND REMOVAL OF PROTECTIVE GROUPS. Google Patents.

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available from: [Link]

-

An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. National Institutes of Health (NIH). Available from: [Link]

-

(12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). Googleapis.com. Available from: [Link]

Sources

- 1. CN103012565A - Triptorelin and solid-phase synthesis preparation method thereof - Google Patents [patents.google.com]

- 2. CN101357936B - Method for synthesizing triptorelin from solid phase polypeptide - Google Patents [patents.google.com]

- 3. lcms.cz [lcms.cz]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. peptide.com [peptide.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]

- 10. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 14. langene.com [langene.com]

- 15. RU2585105C1 - Method of purifying triptorelin - Google Patents [patents.google.com]

- 16. pharmtech.com [pharmtech.com]

- 17. A kind of purification method of triptorelin - Eureka | Patsnap [eureka.patsnap.com]

- 18. KR20190001969A - Process for the Preparation of Triptorelin - Google Patents [patents.google.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. lcms.labrulez.com [lcms.labrulez.com]

- 21. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. researchgate.net [researchgate.net]

- 24. CN114014913B - Purification method of triptorelin acetate - Google Patents [patents.google.com]

A Technical Guide to the Biological Functions of D-Tryptophan in Gonadotropin-Releasing Hormone (GnRH) Analogs

Abstract

The strategic incorporation of non-proteinogenic amino acids represents a cornerstone of modern peptide drug design. Within the landscape of Gonadotropin-Releasing Hormone (GnRH) therapeutics, the substitution of glycine at position 6 with D-Tryptophan (D-Trp) is a pivotal modification that transforms the native peptide's fleeting biological activity into a robust, clinically relevant pharmacological profile. This technical guide delves into the core biological functions imparted by this single, stereochemical alteration. We will explore the fundamental principles of enhanced proteolytic resistance and the profound impact of D-Tryptophan on peptide conformation, receptor binding affinity, and downstream signaling pathways. This document is intended for researchers, chemists, and drug development professionals, providing not only a deep mechanistic understanding but also field-proven experimental protocols for the synthesis and characterization of these potent analogs.

Introduction: Overcoming the Limitations of Native GnRH

Gonadotropin-Releasing Hormone (GnRH), a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) released from the hypothalamus, is the master regulator of the reproductive axis.[1] It stimulates the anterior pituitary to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn govern gonadal function.[1][2][3] While essential for physiology, the therapeutic utility of the native GnRH peptide is severely limited by its short biological half-life, a direct consequence of its rapid enzymatic degradation in circulation.[4][5][6]

The development of GnRH analogs featuring strategic amino acid substitutions has revolutionized the treatment of hormone-dependent diseases such as prostate cancer, breast cancer, endometriosis, and for applications in assisted reproductive technologies.[2][3] Among the most critical and successful modifications is the replacement of the glycine residue at position 6 (Gly6) with a D-amino acid, most notably D-Tryptophan. This single substitution confers "super-agonist" properties, dramatically increasing both the stability and potency of the resulting analog.[7] This guide will dissect the multifaceted biological consequences of this crucial D-Tryptophan incorporation.

The Twin Pillars of D-Amino Acid Substitution in GnRH Analogs

The enhanced therapeutic efficacy of D-Trp⁶-GnRH analogs stems from two primary biophysical advantages over the native peptide: profound enzymatic stability and superior receptor engagement.

Pillar I: Fortification Against Proteolytic Degradation

The Achilles' heel of native GnRH is its susceptibility to cleavage by endogenous endopeptidases, primarily at the Gly⁶-Leu⁷ bond.[6] Proteolytic enzymes exhibit a high degree of stereospecificity, meaning their catalytic sites are configured to recognize and bind substrates composed of L-amino acids, which are the exclusive building blocks of ribosomally synthesized proteins.[8][9]

The introduction of a D-amino acid, the non-superimposable mirror image of its L-counterpart, creates a peptide bond that is sterically incompatible with the active site of these proteases.[9][10] This "stereochemical shield" renders the analog highly resistant to enzymatic cleavage, dramatically extending its circulating half-life and bioavailability.[11][12][13] While native GnRH is cleared from circulation in minutes, D-amino acid-containing analogs can persist for hours, ensuring prolonged interaction with the target receptor.[14]

Pillar II: Engineering High-Affinity Receptor Binding

Beyond simply extending its lifespan, the substitution at position 6 has a profound and direct impact on the analog's ability to bind its receptor. The native Gly⁶ residue provides significant conformational flexibility to the peptide backbone. Replacing this small, achiral amino acid with a bulky D-amino acid like D-Tryptophan imposes a critical conformational constraint.[2]

This constraint forces the peptide backbone into a specific, stabilized β-II' turn structure.[2][15] This horseshoe-like conformation is the optimal topology for high-affinity binding to the mammalian GnRH receptor, bringing the N-terminal and C-terminal residues into close proximity for effective receptor engagement.[2][16] The result is a dramatic increase in receptor binding affinity—often by orders of magnitude—compared to the native hormone.[2][7]

The Unique Contribution of the D-Tryptophan Side Chain

While various D-amino acids can be substituted at position 6 to enhance activity, the selection of D-Tryptophan in leading analogs like Triptorelin is not arbitrary. Structure-activity relationship (SAR) studies have shown that the nature of the D-amino acid side chain is critical for maximizing potency.[7] The large, hydrophobic, and aromatic indole side chain of D-Tryptophan is particularly effective at stabilizing the bioactive β-II' turn conformation and participating in favorable interactions within the receptor's binding pocket, contributing to the superior binding affinity and "super-agonist" activity observed with analogs like Triptorelin (D-Trp⁶-GnRH).[7]

Impact on Downstream Signaling and Therapeutic Mechanism

The combination of enhanced stability and increased receptor affinity means that D-Trp⁶-GnRH analogs act as "super-agonists." They bind more tightly and occupy the GnRH receptor for a longer duration than the endogenous ligand.[7]

Upon binding to the GnRH receptor on pituitary gonadotrophs, the analog triggers a robust signaling cascade via the Gq/11 protein pathway, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an initial, potent release of LH and FSH, often referred to as a "flare" effect.[3] However, the continuous, non-pulsatile stimulation by the long-acting analog leads to a paradoxical outcome: the desensitization and downregulation of GnRH receptors on the cell surface.[3] This sustained action effectively uncouples the pituitary from hypothalamic control, leading to a profound suppression of gonadotropin release and a subsequent state of chemical castration, which is the therapeutic goal in treating hormone-dependent cancers.[3]

Below is a diagram illustrating the intracellular signaling pathway activated by a D-Trp⁶-GnRH analog.

Caption: GnRH receptor signaling cascade initiated by a D-Trp⁶ analog.

Quantitative Analysis of D-Trp⁶ Substitution

The functional improvements conferred by D-Trp⁶ substitution can be quantified through in vitro assays. The following table summarizes representative data comparing the binding affinity and functional potency of native GnRH with its D-Trp⁶-containing analog, Triptorelin.

| Compound | Receptor Binding Affinity (IC₅₀, nM) | Functional Potency (EC₅₀, nM) for IP Production |

| Native GnRH (Human) | 5.0 - 20.0 | 1.0 - 10.0 |

| Triptorelin (D-Trp⁶-GnRH) | 0.1 - 0.5 | 0.05 - 0.2 |

| Note: Values are approximate and can vary based on the specific cell line and assay conditions. Data synthesized from findings reported in sources such as[7]. |

Experimental Methodologies for Characterization

To validate the biological functions of a newly synthesized D-Trp⁶-GnRH analog, a series of well-established in vitro assays are required. The following workflow and protocols provide a robust framework for this characterization.

Sources

- 1. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liquid chromatographic-mass spectrometric studies on the enzymatic degradation of gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gonadoliberin (GnRH) and its copper complex (Cu-GnRH) enzymatic degradation in hypothalamic and pituitary tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lifetein.com [lifetein.com]

- 12. nbinno.com [nbinno.com]

- 13. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma [mdpi.com]

- 14. Gonadotropin-releasing hormone (GnRH) analogs: relationship between their structure, proteolytic inactivation and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gonadotropin-Releasing Hormone Analog Structural Determinants of Selectivity for Inhibition of Cell Growth: Support for the Concept of Ligand-Induced Selective Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Battlefield: A Technical Guide to Triptorelin Acetate Stability and Degradation Pathways

For researchers, scientists, and drug development professionals, understanding the stability of a therapeutic peptide is paramount to ensuring its safety, efficacy, and shelf-life. Triptorelin acetate, a potent synthetic gonadotropin-releasing hormone (GnRH) agonist, is no exception. Its clinical success in treating hormone-dependent cancers and other conditions hinges on maintaining its structural integrity from manufacturing to administration. This in-depth technical guide provides a comprehensive exploration of the factors governing triptorelin acetate's stability and the intricate pathways through which it degrades. We will delve into the causality behind experimental choices for stability assessment and provide field-proven insights into developing robust, stability-indicating analytical methods.

Triptorelin Acetate: A Molecular Profile

Triptorelin is a synthetic decapeptide analog of GnRH, with the sequence pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2.[1] The substitution of glycine at position 6 in the native GnRH with a D-tryptophan residue confers a higher resistance to enzymatic degradation, prolonging its biological half-life.[2] Triptorelin acetate is the salt form of this peptide.[1]

| Property | Value | Source |

| Molecular Formula | C66H86N18O15 | [1] |

| Molecular Weight | 1371.50 g/mol | [3] |

| Sequence | pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2 | [1] |

| Appearance | White to off-white powder |

The Inherent Instability of Peptides: A Mechanistic Overview

Peptides, including triptorelin acetate, are susceptible to a variety of chemical and physical degradation pathways due to their complex structure and the presence of numerous reactive functional groups. Understanding these mechanisms is the first step in developing strategies to mitigate them.

Key Degradation Pathways:

-

Hydrolysis: The cleavage of peptide bonds is a primary degradation route, often catalyzed by acidic or basic conditions.

-

Deamidation: The conversion of asparagine or glutamine residues to aspartic or glutamic acid can alter the peptide's structure and biological activity.

-

Oxidation: Methionine, tryptophan, and cysteine residues are particularly susceptible to oxidation, which can be initiated by exposure to oxygen, light, or trace metals.

-

Racemization/Epimerization: The conversion of an L-amino acid to a D-amino acid can significantly impact the peptide's three-dimensional structure and function. For triptorelin, epimerization of the serine residue is a notable degradation pathway in alkaline conditions.[4]

-

Aggregation: The formation of non-covalent oligomers or larger aggregates can lead to loss of efficacy and potential immunogenicity.

Unveiling Degradation: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a molecule.[5] By subjecting triptorelin acetate to conditions more severe than those it would encounter during storage and handling, we can accelerate its degradation and identify potential degradation products.[6] This information is invaluable for developing stability-indicating analytical methods and designing stable formulations.

A Self-Validating Experimental Workflow for Forced Degradation:

The following protocol outlines a systematic approach to forced degradation studies for triptorelin acetate, designed to ensure comprehensive and reliable data. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[7]

Forced degradation experimental workflow.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a stock solution of triptorelin acetate in a suitable solvent, such as water or a mild buffer.

-

Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and incubate at an elevated temperature (e.g., 60°C).[8] Monitor the degradation over time.

-

Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) at room temperature.[8] Peptides are generally more susceptible to base-catalyzed degradation.

-

Oxidative Degradation: Expose the stock solution to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2), at room temperature.[9]

-

Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C) to assess its thermal lability.[7]

-

Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines, which specify exposure to both cool white fluorescent and near-ultraviolet lamps.[10]

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. The peak purity of the main triptorelin peak should be assessed to ensure that no degradation products are co-eluting.

Key Degradation Pathways of Triptorelin Acetate Under Stress

Forced degradation studies have revealed several key degradation pathways for triptorelin acetate.

Sources

- 1. Triptorelin Acetate | C66H86N18O15 | CID 25080282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. library.dphen1.com [library.dphen1.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. pharmainfo.in [pharmainfo.in]

- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Triptorelin Acetate: A Comprehensive Technical Guide to its Physicochemical Properties and Analysis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Triptorelin acetate is a potent synthetic analog of gonadotropin-releasing hormone (GnRH) and holds a significant position in modern therapeutics.[1][2] As a decapeptide, its mechanism of action is centered on its ability to act as a GnRH receptor agonist.[3][4][5] This initial agonistic activity leads to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels.[3][6] However, continuous administration results in the downregulation of GnRH receptors in the pituitary gland, leading to a profound and sustained suppression of gonadotropin secretion.[1][5][6] This reversible "medical castration" effect is harnessed for the treatment of hormone-dependent conditions such as prostate cancer, endometriosis, uterine fibroids, and central precocious puberty.[1][2][7][8]

This technical guide provides a comprehensive overview of the core physicochemical properties of Triptorelin acetate, offering insights into its structure, solubility, and stability. Furthermore, it details established analytical methodologies for its characterization and provides protocols for its analysis, aiming to equip researchers and drug development professionals with the essential knowledge for its effective handling and evaluation.

Physicochemical Properties of Triptorelin Acetate

A thorough understanding of the physicochemical properties of Triptorelin acetate is fundamental for its formulation development, analytical method development, and ensuring its therapeutic efficacy and safety.

Chemical Structure and Molecular Formula

Triptorelin is a synthetic decapeptide with the amino acid sequence pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2.[1][3] The strategic substitution of the L-glycine at position 6 in the native GnRH molecule with a D-tryptophan residue significantly enhances its resistance to enzymatic degradation, thereby prolonging its biological half-life and increasing its potency.[9][10] Triptorelin acetate is the acetate salt of the free base.[11]

Table 1: Key Chemical Identifiers for Triptorelin Acetate

| Property | Value | Source(s) |

| Chemical Name | Triptorelin Acetate | [7][12] |

| Molecular Formula | C₆₆H₈₆N₁₈O₁₅ | [7][11][13] |

| Molecular Weight | 1371.5 g/mol | [11][13][14] |

| CAS Number | 140194-24-7 | [7][13][14] |

Physical Appearance and Solubility

Triptorelin acetate typically presents as a white to off-white solid or lyophilized powder.[12][13][15][16] Its solubility is a critical parameter for formulation and analytical sample preparation.

Table 2: Solubility Profile of Triptorelin Acetate

| Solvent | Solubility | Source(s) |

| Water | Slightly Soluble / Soluble | [2][12][13][16] |

| Methanol | Slightly Soluble / Very Slightly (Heated, Sonicated) | [2][13] |

| Aqueous Base | Slightly Soluble | [2] |

| DMSO | ~3 mg/mL | [17] |

| Dimethylformamide (DMF) | ~10 mg/mL / Soluble | [17][18] |

| Acetic Acid | Freely Soluble | [16] |

Melting Point and Stability

The melting point of Triptorelin acetate is reported to be greater than 170°C with decomposition.[13] As a peptide, its stability is influenced by several factors including temperature, pH, and the presence of oxidizing agents.

Long-term storage of the bulk active pharmaceutical ingredient (API) in its lyophilized form is recommended at -20°C or below to ensure optimal stability.[12][19] Reconstituted solutions are significantly less stable and should be used promptly.[19] Studies have shown that the maximum stability of Triptorelin in aqueous solution is at approximately pH 5.0, with acetate buffers having a favorable effect on stability compared to phosphate buffers.[20]

Degradation of Triptorelin can occur through several pathways, including:

-

Hydrolysis: Cleavage of peptide bonds, particularly at high temperatures.[21]

-

Oxidation: The tryptophan residues are susceptible to oxidation.[19]

-

Enzymatic Degradation: Although more resistant than native GnRH, it can be degraded by enzymes.[22]

Mechanism of Action: The GnRH Receptor Signaling Pathway

Triptorelin exerts its therapeutic effects by modulating the Gonadotropin-Releasing Hormone (GnRH) receptor signaling pathway in the anterior pituitary gland.[1][5][23] The GnRH receptor is a G-protein coupled receptor (GPCR).[23][24]

Upon binding of Triptorelin to the GnRH receptor, a cascade of intracellular signaling events is initiated. This primarily involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC).[25][26] PLC activation leads to the generation of two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[25] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[25][26] These signaling events ultimately lead to the synthesis and release of LH and FSH.[23][26]

Continuous stimulation by Triptorelin leads to the desensitization and downregulation of GnRH receptors, uncoupling of signal transduction pathways, and ultimately, a profound suppression of gonadotropin release.[5][6][8]

Caption: GnRH Receptor Signaling Pathway Activated by Triptorelin.

Analytical Methodologies for Triptorelin Acetate

Robust and validated analytical methods are crucial for the quality control of Triptorelin acetate, including identity confirmation, purity assessment, and quantification.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary technique for the purity determination and assay of Triptorelin acetate.[9][19]

Table 3: Typical HPLC Parameters for Triptorelin Acetate Analysis

| Parameter | Typical Conditions | Source(s) |

| Column | C18 (e.g., 4.6 mm x 150-250 mm, 5 µm) | [9][19] |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water | [19] |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile | [19] |

| Gradient | Optimized for separation of impurities | [19] |

| Flow Rate | Typically 0.5 - 1.2 mL/min | [9][27] |

| Detection | UV at 210 nm or 220 nm | [9][19] |

| Column Temperature | Controlled (e.g., ambient or elevated) | [28] |

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural characterization of Triptorelin acetate and its impurities.[19][27] Electrospray ionization (ESI) is a commonly used ionization technique.[19][27] High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.[19]

Amino Acid Analysis

Amino acid analysis is employed to confirm the amino acid composition of the Triptorelin peptide.[19] This involves acid hydrolysis of the peptide followed by chromatographic separation and quantification of the individual amino acids.[19]

Experimental Protocols

The following protocols provide a framework for the analysis of Triptorelin acetate. These should be considered as starting points and may require optimization based on specific laboratory conditions and instrumentation.

Protocol 1: Purity Determination by RP-HPLC

1. Objective: To determine the purity of a Triptorelin acetate sample and quantify related substances.

2. Materials and Reagents:

- Triptorelin Acetate Reference Standard and sample

- Acetonitrile (HPLC grade)

- Trifluoroacetic acid (TFA)

- Water (HPLC grade)

3. Chromatographic Conditions (Example):

- Column: C18, 4.6 x 250 mm, 5 µm

- Mobile Phase A: 0.1% TFA in Water

- Mobile Phase B: 0.1% TFA in Acetonitrile

- Gradient Program:

- 0-5 min: 15% B

- 5-35 min: 15% to 55% B

- 35-40 min: 55% to 15% B

- 40-45 min: 15% B (re-equilibration)

- Flow Rate: 1.0 mL/min

- Column Temperature: 30°C

- Detection Wavelength: 220 nm

- Injection Volume: 20 µL

4. Sample Preparation:

- Prepare a stock solution of Triptorelin Acetate Reference Standard at 1.0 mg/mL in Mobile Phase A.

- Prepare the sample solution at a similar concentration.

- Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

- Integrate all peaks in the chromatogram.

- Calculate the percentage purity of the main peak using the area normalization method.

- Identify and quantify any specified and unspecified impurities against the reference standard.

Protocol 2: Identity Confirmation by LC-MS

1. Objective: To confirm the identity of Triptorelin acetate by determining its molecular weight.

2. Materials and Reagents:

- Triptorelin Acetate sample

- Acetonitrile (LC-MS grade)

- Formic acid (LC-MS grade)

- Water (LC-MS grade)

3. LC-MS Conditions (Example):

- LC System: Coupled to a mass spectrometer with an ESI source.

- Column: C18, 2.1 x 50 mm, 1.8 µm

- Mobile Phase A: 0.1% Formic acid in Water

- Mobile Phase B: 0.1% Formic acid in Acetonitrile

- Gradient: A suitable gradient to elute the Triptorelin peak.

- Flow Rate: 0.3 mL/min

- MS Detector:

- Ionization Mode: Positive Electrospray Ionization (ESI+)

- Scan Range: m/z 400-1500

- Source Parameters: Optimized for Triptorelin signal.

4. Sample Preparation:

- Prepare a dilute solution of the Triptorelin acetate sample (e.g., 10 µg/mL) in Mobile Phase A.

5. Data Analysis:

- Extract the mass spectrum corresponding to the Triptorelin chromatographic peak.

- Identify the molecular ion peak [M+H]⁺ and potentially other charged species (e.g., [M+2H]²⁺).

- Compare the observed mass-to-charge ratio with the theoretical value for Triptorelin. The expected molecular ion for the free base is at m/z 1311.5 [M+H]⁺.[19]

Conclusion

Triptorelin acetate's well-characterized physicochemical properties and established analytical methodologies underscore its successful development and application as a therapeutic agent. This guide has provided a detailed overview of its chemical nature, solubility, stability, and mechanism of action. The outlined experimental protocols for HPLC and LC-MS serve as practical resources for researchers and quality control professionals. A comprehensive understanding of these technical aspects is paramount for ensuring the continued quality, safety, and efficacy of Triptorelin acetate in its various clinical applications.

References

- Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed. (n.d.).

- Triptorelin | C64H82N18O13 | CID 25074470 - PubChem - NIH. (n.d.).

- Triptorelin Acetate CAS 140194-24-7 - United States Biological. (n.d.).

- Triptorelin - Wikipedia. (n.d.).

- KEGG PATHWAY: map04912. (n.d.).

- What is the mechanism of Triptorelin Pamoate? - Patsnap Synapse. (2024, July 17).

- Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed. (n.d.).

- Triptorelin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. (n.d.).

- Triptorelin - Grokipedia. (n.d.).

- GNRH Signaling - QIAGEN GeneGlobe. (n.d.).

- Triptorelin | Peptide Forge. (n.d.).

- Triptorelin Acetate | C66H86N18O15 | CID 25080282 - PubChem. (n.d.).

- Triptorelin Acetate | 140194-24-7 | 57773-63-4 | GnRH agonist - MedKoo Biosciences. (n.d.).

- Triptorelin acetate | 140194-24-7 - ChemicalBook. (n.d.).

- Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - Frontiers. (n.d.).

- Detecting Impurities in Cancer-Treating Hormones Using HPLC | LCGC International. (2025, May 20).

- Triptorelin acetate - Sigma-Aldrich. (n.d.).

- Triptorelin Acetate | gonadotropin-releasing hormone agonist (GnRH agonist) | CAS 140194-24-7 |CL-118532; AY-25650; Wy-42462; decapeptyl; trelstar | treat cancer| InvivoChem. (n.d.).

- Triptorelin Acetate | CAS 140194-24-7 | SCBT - Santa Cruz Biotechnology. (n.d.).

- What is Triptorelin acetate used for? - Patsnap Synapse. (2024, June 14).

- Sustained In-Vivo Release of Triptorelin Acetate from a Biodegradable Silica Depot: Comparison to Pamorelin® LA - PubMed Central. (2021, June 16).

- Development and Validation of a Method for Quantitative Determination of Innovative Antitumor Peptide Drugs in Order to Study th. (n.d.).

- PRODUCT INFORMATION - Cayman Chemical. (2022, December 15).

- An analytical strategy to characterize the pharmacokinetics and pharmacodynamics of triptorelin in rats based on simultaneous LC-MS/MS analysis of triptorelin and endogenous testosterone in rat plasma - PubMed. (2014, February 9).

- A high-performance liquid chromatography method for detecting acylation impurities in acetate triptorelin microspheres for injection - ResearchGate. (n.d.).

- CHEMISTRY REVIEW(S) - accessdata.fda.gov. (2009, July 9).

- Triptorelin acetate - AERU - University of Hertfordshire. (2025, September 16).

- Triptorelin Acetate - Pharmaceutical Excellence at Best Price - Angle Bio Pharma. (n.d.).

- Stability of gonadorelin and triptorelin in aqueous solution - PubMed. (1990, December).

- LB896 Analysis of Triptorelin Pamoate | Technical Information | GL Sciences. (n.d.).

- In vivo Biocompatibility, Sustained-Release and Stability of Triptorelin Formulations Based on a Liquid, Degradable Polymer. | Request PDF - ResearchGate. (2025, August 9).

- An analytical strategy to characterize the pharmacokinetics and pharmacodynamics of triptorelin in rats based on simultaneous LC–MS/MS analysis of triptorelin and endogenous testosterone in rat plasma - ResearchGate. (n.d.).

- High Sensitivity Quantification of Triptorelin Deca Peptide using the QTRAP® 6500 System - SCIEX. (n.d.).

- Triptorelin Acetate (Trp). (2011, November 23).

- Stability of triptorelin acetate in acetate buffer at different temperatures (n = 3) - ResearchGate. (n.d.).

- AusPAR Attachment 1: Product Information for Triptorelin Acetate. (2015, March 4).

- Triptorelin Acetate Injection - [Product Monograph Template - Standard]. (2025, March 4).

- Preparation of triptorelin acetate-loaded PLGA microspheres by premix membrane emulsification - ResearchGate. (2025, August 7).

- Triptorelin degradation kinetics when placed in contact with heat... | Download Scientific Diagram - ResearchGate. (n.d.).

- Triptorelin | 57773-63-4 - ChemicalBook. (2025, December 8).

Sources

- 1. Triptorelin - Wikipedia [en.wikipedia.org]

- 2. Triptorelin acetate | 140194-24-7 [chemicalbook.com]

- 3. Triptorelin | C64H82N18O13 | CID 25074470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Triptorelin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. grokipedia.com [grokipedia.com]

- 6. What is the mechanism of Triptorelin Pamoate? [synapse.patsnap.com]

- 7. medkoo.com [medkoo.com]

- 8. What is Triptorelin acetate used for? [synapse.patsnap.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Triptorelin | 57773-63-4 [chemicalbook.com]

- 11. Triptorelin Acetate | C66H86N18O15 | CID 25080282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Triptorelin Acetate - Pharmaceutical Excellence at Best Price [anglebiopharma.com]

- 13. usbio.net [usbio.net]

- 14. scbt.com [scbt.com]

- 15. biovendor.com [biovendor.com]

- 16. tga.gov.au [tga.gov.au]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. peptideforge.com [peptideforge.com]

- 20. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]

- 25. KEGG PATHWAY: map04912 [genome.jp]

- 26. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. aph-hsps.hu [aph-hsps.hu]

- 28. researchgate.net [researchgate.net]

Triptorelin acetate downstream signaling pathways

An In-Depth Technical Guide to the Downstream Signaling Pathways of Triptorelin Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triptorelin acetate, a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH), is a cornerstone in the treatment of hormone-sensitive conditions such as prostate cancer and endometriosis. Its therapeutic efficacy stems from a complex, biphasic mechanism of action on the GnRH receptor (GnRHR) in the anterior pituitary. This guide provides a detailed exploration of the downstream signaling pathways initiated by triptorelin acetate, from initial receptor binding to the ultimate regulation of gonadotropin gene expression. We will dissect the canonical G-protein coupled receptor (GPCR) signaling cascade, the pivotal roles of second messengers like calcium and diacylglycerol, the activation of protein kinase C (PKC), and the subsequent engagement of the mitogen-activated protein kinase (MAPK) pathways. Furthermore, this document serves as a practical resource, offering field-proven, step-by-step protocols for key experimental methodologies used to investigate these pathways, including calcium mobilization assays, Western blotting for ERK activation, and luciferase reporter gene assays for promoter activity analysis.

Introduction to Triptorelin Acetate: A GnRH Agonist

Triptorelin acetate is a potent synthetic agonist of the natural gonadotropin-releasing hormone (GnRH). Under normal physiological conditions, the hypothalamus releases GnRH in a pulsatile manner, which stimulates the anterior pituitary to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins are essential for regulating the production of sex steroids—testosterone in males and estrogen in females.

Triptorelin's mechanism of action hinges on its ability to provide continuous, rather than pulsatile, stimulation of the GnRH receptors on pituitary gonadotropes. This sustained activation leads to a biphasic response:

-

Initial Agonist "Flare" Effect: Upon initial administration, triptorelin mimics GnRH, causing a transient surge in LH and FSH secretion. This can temporarily increase sex hormone levels, which may initially exacerbate symptoms in some patients.

-

Long-Term Downregulation: Continuous exposure to triptorelin leads to the desensitization and downregulation of GnRH receptors. The pituitary gland becomes refractory to stimulation, leading to a profound and sustained decrease in LH and FSH secretion. This effectively suppresses gonadal steroidogenesis, achieving a state of "medical castration" that is therapeutically beneficial for hormone-dependent diseases.

The GnRH Receptor and Canonical Gq/11 Signaling

The primary target of triptorelin is the GnRH receptor (GnRHR), a member of the G-protein coupled receptor (GPCR) superfamily. The GnRHR is primarily coupled to the Gq/11 family of G proteins. The binding of triptorelin initiates a conformational change in the receptor, triggering the following canonical signaling cascade:

-

Gq/11 Protein Activation: The activated GnRHR catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and stimulates the membrane-bound enzyme phospholipase C-beta (PLCβ).

-

Generation of Second Messengers: PLCβ cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers:

-

Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

Diacylglycerol (DAG): A lipid molecule that remains in the plasma membrane and serves as a crucial activator for Protein Kinase C (PKC).

-

This initial cascade is fundamental to the acute effects of triptorelin, including the initial release of gonadotropins.

Caption: Canonical GnRH Receptor Signaling Cascade via Gq/11.

Key Downstream Cascades: MAPK Activation and Gene Regulation

The signals generated by IP3/Ca2+ and DAG converge to activate several downstream protein kinase cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathways. PKC isoforms are the primary mediators of this activation. These pathways are essential for transmitting the signal from the cell surface to the nucleus, ultimately regulating the transcription of the gonadotropin subunit genes (αGSU, LHβ, and FSHβ).

-

Extracellular Signal-Regulated Kinase (ERK) Pathway: Activation of the ERK cascade by GnRH agonists is heavily dependent on PKC. PKC can phosphorylate and activate Raf kinase, which initiates a phosphorylation cascade: Raf → MEK → ERK. Activated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors involved in gonadotropin gene expression. The ERK pathway plays a role in both basal and GnRH-stimulated expression of the LHβ gene.

-

JNK and p38 MAPK Pathways: GnRH agonists also activate the c-Jun N-terminal kinase (JNK) and p38 MAPK stress-activated pathways, typically with slower kinetics than ERK activation. The activation of JNK involves PKC, c-Src, and small GTPases like CDC42/Rac1. These pathways are also implicated in the complex regulation of gonadotropin synthesis.

The differential activation and integration of these MAPK pathways in response to GnRH pulse frequency is a key mechanism by which the gonadotrope cell decodes hypothalamic signals to differentially regulate LH and FSH synthesis and release. Continuous stimulation with triptorelin ultimately leads to the desensitization of these pathways and transcriptional down-regulation of the GnRHR and gonadotropin genes.

Experimental Methodologies for Pathway Elucidation

Investigating the signaling cascades initiated by triptorelin requires robust and validated experimental techniques. The following section provides detailed, self-validating protocols for three core methodologies.

Protocol 1: Analysis of Intracellular Calcium Mobilization

Rationale: The activation of the Gq/11 pathway by triptorelin leads to a rapid and transient increase in intracellular calcium concentration ([Ca2+]i), a hallmark of GnRHR activation. This protocol uses a fluorescent calcium indicator dye to measure this response in real-time, providing a direct functional readout of the initial signaling event.

Data Summary Table:

| Reagent/Parameter | Typical Concentration/Setting | Purpose |

| Cell Line | αT3-1, LβT2 (pituitary gonadotropes) | Endogenously express GnRHR. |

| Calcium Indicator Dye | Fura-2/AM, Fluo-4 AM | Binds to free intracellular calcium, causing a change in fluorescence. |

| Triptorelin Acetate | 1 nM - 1 µM | GnRHR agonist; used to stimulate the calcium response. |

| Ionomycin | 1 - 5 µM | Calcium ionophore; used as a positive control for maximal response. |

| EGTA | 2 - 5 mM | Calcium chelator; used to establish a baseline/minimal signal. |

| Measurement Device | Fluorescence plate reader or microscope | To detect and quantify the change in fluorescence over time. |

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Culture αT3-1 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Seed cells into a 96-well black-walled, clear-bottom plate at a density of 50,000-100,000 cells per well and allow them to adhere overnight. This ensures a confluent monolayer for consistent measurements.

-

-

Dye Loading:

-

Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fura-2/AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) with a non-ionic surfactant like Pluronic F-127 to aid dye solubilization.

-

Aspirate the culture medium from the wells and wash once with HBSS.

-